molecular formula C24H27Cl2N3O4S B12784969 2-((7-Chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethylethanamine 2-butenedioate CAS No. 82874-39-3

2-((7-Chloro-5-(2-chlorophenyl)-4-methyl-4,5-dihydro-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethylethanamine 2-butenedioate

Cat. No.: B12784969
CAS No.: 82874-39-3
M. Wt: 524.5 g/mol
InChI Key: MYCSJYZMTQQIFQ-WLHGVMLRSA-N
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Description

. This compound is a derivative of benzodiazepine, a class of psychoactive drugs known for their sedative and anxiolytic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-chloro-5-(2-chlorophenyl)-4,5-dihydro-4-methyl-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethyl ethanamine maleate involves several steps:

    Formation of the benzodiazepine core: This is typically achieved through a condensation reaction between an o-phenylenediamine and a suitable aldehyde or ketone.

    Thioether formation: The thioether linkage is formed by reacting the chlorinated benzodiazepine with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the benzodiazepine ring, converting it to a dihydro form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of other benzodiazepine derivatives. It serves as a model compound for studying the reactivity and stability of benzodiazepines.

Biology

In biological research, the compound is used to study the effects of benzodiazepines on the central nervous system. It helps in understanding the binding interactions with GABA receptors.

Medicine

Medically, the compound is investigated for its potential use as an anxiolytic and sedative agent. It is also studied for its effects on muscle relaxation and seizure control.

Industry

In the industrial sector, the compound is used in the formulation of pharmaceuticals. It is also explored for its potential use in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.

    Lorazepam: Known for its potent anxiolytic properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

The uniqueness of 2-((7-chloro-5-(2-chlorophenyl)-4,5-dihydro-4-methyl-3H-1,4-benzodiazepin-2-yl)thio)-N,N-dimethyl ethanamine maleate lies in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its thioether linkage and dimethylamino group contribute to its unique binding affinity and efficacy at GABA receptors.

Properties

CAS No.

82874-39-3

Molecular Formula

C24H27Cl2N3O4S

Molecular Weight

524.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[[7-chloro-5-(2-chlorophenyl)-4-methyl-3,5-dihydro-1,4-benzodiazepin-2-yl]sulfanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C20H23Cl2N3S.C4H4O4/c1-24(2)10-11-26-19-13-25(3)20(15-6-4-5-7-17(15)22)16-12-14(21)8-9-18(16)23-19;5-3(6)1-2-4(7)8/h4-9,12,20H,10-11,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MYCSJYZMTQQIFQ-WLHGVMLRSA-N

Isomeric SMILES

CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CC(=NC2=C(C1C3=CC=CC=C3Cl)C=C(C=C2)Cl)SCCN(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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